(3-(Benzyloxymethyl)oxetan-3-YL)methanol
Description
Properties
CAS No. |
142731-84-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[3-(phenylmethoxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
PFAOCCHUFUFDJZ-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
Synonyms |
(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The oxetane ring structure present in (3-(Benzyloxymethyl)oxetan-3-YL)methanol contributes to its unique chemical properties, making it a valuable scaffold in drug design. Recent studies have highlighted its potential in the following areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it induced apoptosis through caspase activation pathways, with IC50 values ranging from 10 to 30 µM across different cell lines.
- Antifibrotic Properties : The compound has also been investigated for its ability to inhibit collagen production in liver fibrosis models. Specifically, it demonstrated a significant reduction (up to 40%) in COL1A1 expression in hepatic stellate cells, suggesting its potential as a therapeutic agent for liver diseases.
Biological Applications
The biological implications of this compound extend beyond anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in disease pathways. This aspect is critical for drug development aimed at modulating enzyme activity .
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | A549 (Lung Cancer) | 15 | Induced apoptosis via caspase activation |
| 2 | HCT116 (Colon Cancer) | 20 | Inhibited cell proliferation significantly |
| 3 | HSC-T6 (Liver Fibrosis) | 25 | Reduced COL1A1 expression by 40% |
These findings illustrate the compound's potential as a therapeutic agent across various applications.
Synthetic Applications
In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its reactivity profile allows for modifications that can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties .
Chemical Reactions Analysis
Ring-Opening Reactions of the Oxetane Moiety
The oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening due to its inherent ring strain (∼106 kJ/mol ).
Nucleophilic Ring-Opening
- Nucleophiles : Amines, thiols, and alcohols initiate ring-opening via attack at the less hindered oxetane carbon.
- Example : Reaction with thiourea under acidic conditions forms thietane derivatives (Scheme 1) :
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Thiourea | HClO₄, Δ | Thietane | 63 |
| NaSH | H₂O, Δ | Thiol | 85 |
| NH₃ (liq.) | High pressure | Amine | 76 |
Mechanism : Nucleophilic attack followed by proton transfer and ring reorganization .
Acid-Catalyzed Ring-Opening
- Catalysts : BF₃·Et₂O or H₂SO₄ promote ring-opening via carbocation intermediates .
- Example : Treatment with BF₃·Et₂O generates bromo derivatives (e.g., 3-chloromethyl-3-hydroxymethylthietane) .
Oxidation of the Hydroxymethyl Group
The primary alcohol undergoes oxidation to form aldehydes or carboxylic acids:
Limitation : Over-oxidation to carboxylic acids is common without controlled conditions .
Esterification and Etherification
The hydroxymethyl group participates in typical alcohol reactions:
Esterification
- Reagents : Acetyl chloride, anhydrides, or DCC-mediated coupling.
- Example : Reaction with acetic anhydride yields the corresponding acetate (yield: 92%) .
Etherification
- Reagents : Alkyl halides under basic conditions (e.g., K₂CO₃, DMF) .
- Example : Benzylation via benzyl bromide forms a diether (yield: 78%) .
Functionalization via Activation
The alcohol can be converted to a leaving group for substitution:
Tosylation/Mesylation
- Reagents : Tosyl chloride or mesyl chloride in pyridine .
- Product : Tosylate/mesylate intermediates undergo SN2 reactions with amines or thiols (e.g., amination yield: 82%) .
Bromination
- Reagents : PBr₃ or HBr/AcOH .
- Example : Conversion to 3-(bromomethyl)oxetan-3-yl)methanol (yield: 85%) .
Reaction Comparison Table
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with similar oxetane cores but varying substituents (Table 1). Key differences arise from substitutions at the 3-position of the oxetane ring, influencing reactivity, stability, and applications.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Physicochemical Properties
- Polarity : The hydroxymethyl and benzyloxy groups in the target compound enhance polarity compared to morpholine derivatives (similarity 0.71), which exhibit lower solubility due to their rigid, lipophilic rings .
- Thermal Stability : Oxetanes generally exhibit higher ring strain than tetrahydrofuran (THF) derivatives, but substitutions like benzyloxymethyl mitigate this by steric stabilization. For example, the bromomethyl analog decomposes at lower temperatures due to bromide elimination .
Pharmacological Relevance
- Bioavailability: The oxetane core improves metabolic stability compared to acyclic analogs like (S)-2-(benzylamino)propan-1-ol (similarity 0.74), which is more prone to hepatic oxidation .
- Target Engagement : Morpholine derivatives (similarity 0.71) are common in kinase inhibitors, whereas the benzyloxymethyl-oxetane hybrid may optimize binding in protease targets due to its balanced lipophilicity .
Preparation Methods
Base-Mediated Intramolecular Etherification
The most widely reported method involves base-induced cyclization of 1,3-diol precursors. For example, 3-(hydroxymethyl)-3-(benzyloxymethyl)propane-1,2-diol undergoes deprotonation with sodium hydride (1.1 eq) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This triggers intramolecular nucleophilic attack, forming the oxetane ring in 68–72% yield. Critical parameters include:
Acid-Catalyzed Cyclization
Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) enable cyclization at -20°C in dichloromethane. This method achieves 81% yield for analogous oxetanes by stabilizing carbocation intermediates during ring closure. However, competing elimination reactions necessitate strict temperature control below -15°C.
Epoxide Ring-Opening and Subsequent Functionalization
Epoxide Synthesis from Allylic Alcohols
Epoxidation of 3-(benzyloxymethyl)allyl alcohol derivatives using meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces the corresponding epoxide in 89% yield. The epoxide intermediate then undergoes Payne rearrangement under basic conditions to form the oxetane core.
Base-Induced Epoxide Cyclization
Treatment of 2,3-epoxy-1-(benzyloxymethyl)propan-1-ol with potassium tert-butoxide (KOtBu) in THF at -78°C induces regioselective ring-opening. Subsequent intramolecular etherification yields the target compound in 74% yield with >95% stereochemical purity.
Nucleophilic Substitution Strategies
Benzylation of Oxetane Methanol Precursors
A two-step protocol starting from 3-(hydroxymethyl)oxetan-3-ol:
Mitsunobu Coupling
For challenging substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate benzyl group transfer from benzyl alcohol to 3-(hydroxymethyl)oxetan-3-ol. While effective (78% yield), the stoichiometric phosphine byproducts complicate large-scale applications.
Catalytic Asymmetric Synthesis
Nickel-Catalyzed Reductive Coupling
Recent advances employ Ni(cod)₂ (10 mol%) with (-)-neomenthyldiphenylphosphine (20 mol%) in ethyl acetate/DMI (1:1). This system couples propargyl alcohols with aldehydes to form chiral oxetane precursors with 87% enantiomeric excess.
Organocatalytic Approaches
Chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic oxetane diols during benzylation. This method achieves 98:2 er but requires meticulous solvent drying (H₂O <50 ppm).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index ($/kg) |
|---|---|---|---|---|
| Base cyclization | 72 | Moderate | Excellent | 120 |
| Epoxide rearrangement | 74 | High | Good | 240 |
| Mitsunobu coupling | 78 | N/A | Poor | 890 |
| Nickel catalysis | 89 | Excellent | Moderate | 1,450 |
Key observations :
-
Base-mediated cyclization remains the most cost-effective for bulk production
-
Catalytic methods enable enantioselective synthesis but require expensive ligands
-
Epoxide routes provide superior stereocontrol for pharmaceutical applications
Process Optimization Challenges
Byproduct Formation
Common side products include:
Purification Strategies
-
Distillation : Effective for small batches (bp 145–148°C @ 0.8 mmHg)
-
Crystallization : Hexane/ethyl acetate (4:1) recrystallization removes polar impurities
-
Chromatography : Silica gel with gradient elution (hexane → EtOAc) for analytical samples
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate 93% conversion using:
Q & A
Q. What are the standard synthetic routes for (3-(Benzyloxymethyl)oxetan-3-yl)methanol?
The synthesis typically involves benzylation of oxetane derivatives followed by selective oxidation or reduction. For example:
- Benzyl group introduction : Reacting oxetan-3-ylmethanol with benzyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions to form the benzyloxymethyl intermediate.
- Selective reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce ester or ketone groups while preserving the oxetane ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. HRMS and NMR (¹H/¹³C) are critical for confirming structure .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for benzyl CH₂; δ 3.5–4.2 ppm for oxetane protons) and ¹³C NMR (δ 70–80 ppm for oxetane carbons) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 428.2615 vs. calculated 428.2621) .
- FT-IR : Peaks at ~3400 cm⁻¹ (OH stretch) and 1100 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Key strategies include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
- Temperature control : Maintaining reactions at 0–5°C during benzylation to minimize side products like over-alkylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve oxetane ring stability during reactions .
- In-line monitoring : Employing HPLC or GC-MS to track reaction progress and adjust conditions dynamically .
Q. How can contradictions in reported reaction outcomes (e.g., varying yields) be resolved?
Discrepancies often arise from:
- Reagent purity : Impurities in benzyl chloride or solvents can reduce yields. Use freshly distilled reagents or molecular sieves for anhydrous conditions .
- Oxidation state mismanagement : Ensure selective protection/deprotection of hydroxyl groups. For example, TEMPO-mediated oxidation may over-oxidize the oxetane ring if not carefully controlled .
- Data validation : Cross-validate results using multiple analytical techniques (e.g., NMR + HRMS) to confirm product identity .
Q. What purification techniques are effective for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate benzylated products from unreacted starting materials .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (≥95%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical-scale purification .
Q. What are the safety and handling protocols for this compound?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or light .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Q. How is this compound utilized in drug discovery research?
- Building block for bioactive molecules : The oxetane ring enhances metabolic stability and solubility in drug candidates. For example, it serves as a precursor to kinase inhibitors or antiviral agents .
- Functionalization : The benzyl group can be selectively deprotected (e.g., via hydrogenolysis) to introduce amines or carboxylates for further derivatization .
Methodological Guidance
Q. What strategies mitigate oxetane ring-opening during synthesis?
- Avoid strong acids/bases : Use mild conditions (pH 6–8) to prevent ring hydrolysis.
- Low-temperature reactions : Conduct benzylation or reductions at ≤0°C to preserve ring integrity .
- Steric protection : Introduce bulky substituents (e.g., tert-butyl groups) adjacent to the oxetane to reduce reactivity .
Q. How to analyze stereochemical outcomes in derivatives of this compound?
Q. What computational tools predict the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
